molecular formula C18H16N4O3 B2684069 methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate CAS No. 477890-17-8

methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate

Cat. No.: B2684069
CAS No.: 477890-17-8
M. Wt: 336.351
InChI Key: PDPZWTFPXHYLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate is a heterocyclic compound featuring a pyridinyl-substituted imidazole core linked via a carbonyl-amino bridge to a methyl benzoate moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it relevant for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

methyl 4-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-4-3-5-16(20-12)22-10-15(19-11-22)17(23)21-14-8-6-13(7-9-14)18(24)25-2/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPZWTFPXHYLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Precursors: The synthesis begins with the preparation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid through a multi-step process involving nitration, reduction, and cyclization of suitable precursors.

  • Formation of Amide Linkage: The carboxylic acid group is converted to its corresponding acid chloride, then reacted with 4-aminobenzoic acid under anhydrous conditions to form the desired amide.

  • Esterification: The final step involves esterifying the benzoic acid moiety with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial-scale production may utilize optimized catalytic processes, high-pressure reactors, and continuous flow techniques to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the pyridine ring, leading to the formation of N-oxides.

  • Reduction: The carbonyl group can be reduced to an alcohol under hydrogenation conditions.

  • Substitution: Halogenation and nitration can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Bromine, nitric acid.

Major Products:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Alcohol derivatives of the ester.

  • Substitution Products: Various halogenated and nitro derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. Methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate has been studied for its ability to inhibit cancer cell proliferation. Its structural features allow it to interact with biological targets, potentially leading to the development of new anticancer agents.

Antimicrobial Properties

The compound's imidazole ring is known for its antimicrobial activity. Studies have shown that similar imidazole derivatives can effectively combat bacterial infections. The introduction of the pyridine moiety enhances its potency against various pathogens, making it a candidate for further development as an antimicrobial agent.

Catalytic Applications

This compound has been explored as a catalyst in organic reactions, particularly in C–H bond activation and Knoevenagel condensation reactions. Its ability to facilitate these reactions efficiently positions it as a valuable tool in synthetic organic chemistry.

Reaction Type Catalyst Role Efficiency
C–H Bond ActivationFacilitates bond formationHigh yield
Knoevenagel CondensationPromotes reactionImproved reaction rate

Development of Functional Materials

The compound's unique chemical structure allows for the synthesis of functional materials with specific properties. Research into metal-organic frameworks (MOFs) incorporating this compound shows promise for applications in gas storage and separation technologies.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Catalytic Efficiency

In another study focusing on catalytic applications, researchers utilized this compound to catalyze the Knoevenagel condensation between aldehydes and malonic acid derivatives. The reaction yielded high conversion rates under mild conditions, demonstrating the compound's effectiveness as a catalyst.

Mechanism of Action

Mechanism of Effects: The imidazole ring can bind to metal ions and act as a chelating agent, influencing enzymatic activity and receptor interactions. The ester group enhances its solubility and facilitates its transport across biological membranes.

Molecular Targets and Pathways: It may target enzymes like cytochrome P450, affecting metabolic pathways, or modulate receptor sites involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]Imidazole Carboxylate Derivatives

The compound shares structural homology with benzo[d]imidazole carboxylates, which are widely studied for their bioactivity. Key analogs and their differences include:

CAS No. Compound Name Similarity Score Key Structural Differences
37619-25-3 Methyl 1H-benzo[d]imidazole-4-carboxylate 0.97 Lacks the pyridinyl-imidazole substituent
131020-36-5 Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate 0.89 Methylation at N1; carboxylate at position 5
131020-50-3 Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate 0.89 Methylation at N1; carboxylate at position 6

Key Findings :

Pyridinyl/Pyrimidinyl-Substituted Imidazoles

Pyridinyl and pyrimidinyl substituents are critical for modulating electronic properties. For example:

  • 7). The pyrimidinyl group enhances solubility in polar solvents compared to the pyridinyl analog due to increased hydrogen-bonding capacity .
Functional Group Impact on Bioactivity
  • This suggests that the pyridinyl-imidazole group in the target compound could influence aggregation behavior in solution .
  • Dissimilarity in Virtual Screening : Computational methods (e.g., Tanimoto coefficients) may overestimate similarity between the target compound and benzoimidazole analogs (e.g., 0.97 similarity for CAS 37619-25-3) due to shared carboxylate groups, but functional differences (e.g., pyridinyl vs. hydrogen at N1) may lead to divergent biological responses .

Biological Activity

Methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate, commonly referred to as compound CB4144971, is a synthetic compound with notable biological activities. Its structure includes a methyl ester group, an imidazole moiety, and a pyridine ring, suggesting potential interactions with biological targets relevant to medicinal chemistry.

  • Molecular Formula : C₁₈H₁₆N₄O₃
  • Molecular Weight : 336.34 g/mol
  • CAS Number : 477890-17-8

Research indicates that compounds similar to this compound may exhibit anti-parasitic properties. For instance, a related study identified compounds with low micromolar inhibition of Trypanosoma cruzi, the causative agent of Chagas disease, indicating that such imidazole derivatives may target specific enzymes like CYP51, which is crucial for the parasite's survival .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

  • Antiparasitic Activity :
    • Compounds structurally related to this compound have shown significant inhibition of T. cruzi growth with EC₅₀ values in the nanomolar range .
    • The mechanism often involves inhibition of critical enzymes in the parasite's metabolic pathways.
  • Cytotoxicity :
    • Assessments of related compounds reveal low cytotoxicity in human cell lines (e.g., HeLa cells), supporting their potential as therapeutic agents without significant off-target effects .
  • Enzyme Inhibition :
    • The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, suggesting that this compound may act as an enzyme inhibitor in various biological systems.

Case Study 1: Inhibition of Trypanosoma cruzi

A recent study explored a series of imidazole derivatives for their efficacy against T. cruzi. Among these, one compound demonstrated an EC₅₀ ≤ 100 nM and no cytotoxicity at concentrations exceeding 50 μM in human cells. This highlights the potential of this compound as a lead compound for developing new anti-Chagas drugs .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of similar compounds have revealed that modifications on the pyridine and imidazole rings significantly affect biological activity. The presence of specific substituents can enhance binding affinity to target enzymes, thus improving efficacy against parasites while minimizing toxicity to host cells .

Q & A

Q. What are the key steps in synthesizing methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate, and how can purity be validated?

Answer: The synthesis involves coupling the imidazole-pyridine moiety to the benzoate scaffold via carbamate linkage. Critical steps include:

  • Condensation reactions using catalysts like POCl₃ or coupling agents (e.g., DCC) to form the carbonyl bridge.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Purity validation : Use HPLC with UV detection (λ = 254 nm) and confirm via melting point consistency, IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), and ¹H/¹³C NMR to verify absence of unreacted intermediates .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended. Key parameters:

  • Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
  • Refinement strategies : Use anisotropic displacement parameters for non-H atoms and validate via R-factor convergence (<5%) .
  • Validation tools : Check for steric clashes and hydrogen-bonding networks using CCDC Mercury .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence bioactivity, and what experimental designs are optimal for structure-activity relationship (SAR) studies?

Answer:

  • SAR design : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups at the imidazole 4-position. Test against target enzymes (e.g., kinases) using competitive inhibition assays .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent size/polarity with binding affinity. Validate via IC₅₀ values and thermodynamic profiling (ITC) .

Q. What methodologies address contradictions in environmental fate data for this compound?

Answer:

  • Experimental design : Follow INCHEMBIOL protocols:
    • Abiotic studies : Hydrolysis/photolysis under varying pH and UV light.
    • Biotic studies : Soil microcosms with LC-MS/MS quantification of degradation products .
  • Data reconciliation : Apply multivariate analysis (PCA) to identify outliers and cross-validate with isotopic labeling (¹⁴C-tracing) .

Q. How can high-throughput crystallography improve polymorph screening?

Answer:

  • Automated pipelines : Use SHELXC/D/E for rapid phase determination. Screen 100+ crystallization conditions (e.g., PEG vs. salt precipitants) .
  • Data interpretation : Compare unit cell parameters (e.g., Z′ > 1 indicates polymorphism) and Hirshfeld surfaces to assess packing efficiency .

Methodological Challenges

Q. How to optimize reaction yields when scaling up synthesis?

Answer:

  • Scale-up strategies :
    • Use flow chemistry for continuous amide bond formation (residence time ~30 min, 60°C).
    • Monitor by inline FTIR for real-time reaction progress .
  • Yield pitfalls : Avoid over-stoichiometric reagent use; optimize via DoE (Design of Experiments) with factors like temperature, solvent ratio, and catalyst loading .

Q. What analytical techniques best characterize degradation products under physiological conditions?

Answer:

  • Simulated physiological media : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Detection : UPLC-QTOF-MS in MSE mode for non-targeted profiling. Use molecular networking (GNPS) to cluster degradation pathways .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in biological assays given batch-to-batch variability?

Answer:

  • Standardization : Use USP reference standards (e.g., Telmisartan analogs) for assay calibration .
  • Statistical rigor : Apply Grubbs’ test to remove outliers and report 95% confidence intervals for IC₅₀ values .

Q. What statistical models resolve discrepancies in crystallographic and computational data?

Answer:

  • Hybrid refinement : Combine SHELXL-refined structures with DFT-calculated electrostatic potentials (e.g., B3LYP/6-31G*) to validate hydrogen-bonding networks .
  • Error analysis : Compare R-factors and RMSD values across multiple datasets to identify systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.